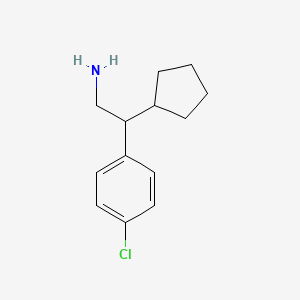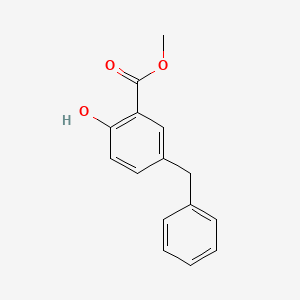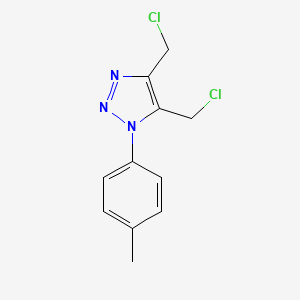
4,5-bis(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole
Overview
Description
4,5-bis(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H11Cl2N3 and its molecular weight is 256.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-bis(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-bis(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
4,5-bis(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole and its derivatives are primarily studied for their synthesis methods and structural properties. Dong, Huo, and others have synthesized related compounds and analyzed their crystal structures through techniques like NMR, IR, MS spectra, and X-ray diffraction crystallography, providing insights into their molecular conformations and intermolecular interactions (Dong & Huo, 2009). These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields.
Corrosion Inhibition
A significant area of application for these triazole derivatives, including similar compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, is in corrosion inhibition. Lagrenée et al. and others have explored their effectiveness in protecting metals like mild steel in acidic environments. These compounds exhibit high inhibition efficiency, providing a protective layer against corrosion, which is vital for industrial applications involving metals (Lagrenée et al., 2002). The specific molecular interactions and adsorption behaviors of these compounds on metal surfaces have been thoroughly investigated, contributing to the development of more effective corrosion inhibitors.
Biochemical Applications
The triazole scaffold, including variants like 4,5-bis(trimethylsilyl)-1H-1,2,3-triazoles, has been recognized as an important pharmacophore with potential in biochemical, materials, polymer, and metal-coordinating applications. Brisbois et al. established a general protocol for synthesizing these compounds, indicating their versatility and potential in creative biochemical applications (Brisbois et al., 2013).
properties
IUPAC Name |
4,5-bis(chloromethyl)-1-(4-methylphenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-8-2-4-9(5-3-8)16-11(7-13)10(6-12)14-15-16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYWGKHUWTZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B7817256.png)
![4,7-Dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,3-benzodioxole-5-carbaldehyde](/img/structure/B7817266.png)
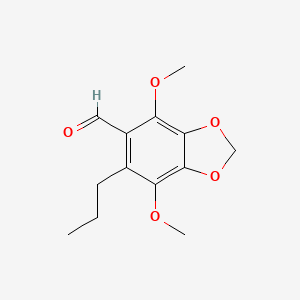
![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydroisoxazole](/img/structure/B7817291.png)
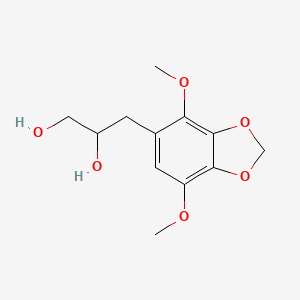

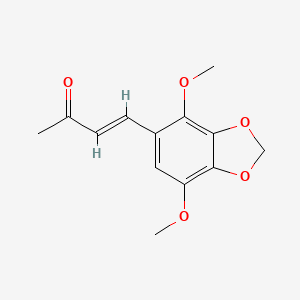
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B7817320.png)

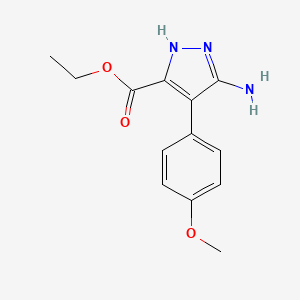
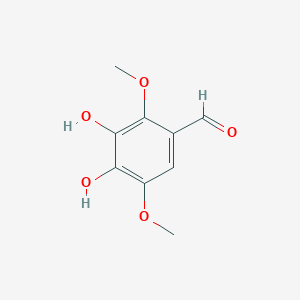
![4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B7817353.png)
